4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
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Overview
Description
4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the oxadiazole ring, the introduction of the amino group, and the attachment of the acetamido and benzenesulfonamido groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and sulfonamides. The reaction conditions often involve heating under reflux, the use of catalysts, and specific pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s multifunctional nature makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical structure allows for applications in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-N-METHYL-BENZENESULFONAMIDE: This compound shares the benzenesulfonamido group but lacks the oxadiazole ring and acetamido group.
4-AMINO-N-BENZYL-1,2,5-OXADIAZOLE-3-CARBOXAMIDE: Similar to the target compound but with a benzyl group instead of the acetamido group.
4-AMINO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE: Contains a benzamide group instead of the oxadiazole ring.
Uniqueness
4-AMINO-N-[2-(4-ACETAMIDOBENZENESULFONAMIDO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[(4-acetamidophenyl)sulfonylamino]ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O5S/c1-8(20)17-9-2-4-10(5-3-9)25(22,23)16-7-6-15-13(21)11-12(14)19-24-18-11/h2-5,16H,6-7H2,1H3,(H2,14,19)(H,15,21)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXJEVNYVPNWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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